(1-Chloropropan-2-YL)cyclopropane is an organic compound characterized by its molecular formula CHCl. This compound is a derivative of cyclopropane, where a chlorine atom is attached to the second carbon of a propyl group, which is in turn bonded to a cyclopropane ring. The unique structure of (1-Chloropropan-2-YL)cyclopropane imparts distinct chemical properties that make it relevant in various fields of research and industry.
Research into the biological activity of (1-Chloropropan-2-YL)cyclopropane suggests that it may interact with various biological molecules, influencing cellular processes. Cyclopropane derivatives are known for their diverse biological properties, including enzyme inhibition and potential roles as antibiotic and antiviral agents. The structural features of (1-Chloropropan-2-YL)cyclopropane may enhance its potency in these applications, making it a candidate for further investigation in medicinal chemistry .
The synthesis of (1-Chloropropan-2-YL)cyclopropane typically involves the reaction of cyclopropane with chlorinated propyl derivatives. A common method includes:
Studies on the interaction mechanisms of (1-Chloropropan-2-YL)cyclopropane indicate that it may undergo ring-opening reactions, producing reactive intermediates that can modulate biochemical pathways. These interactions are crucial for understanding its potential roles in drug development and biological research .
Several compounds share structural similarities with (1-Chloropropan-2-YL)cyclopropane:
Compound Name | Description |
---|---|
Cyclopropane | The parent compound without any substituents. |
(1-Bromopropan-2-YL)cyclopropane | Similar structure but contains a bromine atom instead of chlorine. |
(1-Hydroxypropan-2-YL)cyclopropane | Hydroxyl analog that may exhibit different reactivity patterns due to the presence of a hydroxyl group. |
The uniqueness of (1-Chloropropan-2-YL)cyclopropane lies in its chlorinated structure, which imparts distinct reactivity compared to its analogs. This characteristic makes it particularly valuable for specific synthetic applications and research studies focused on developing novel compounds with enhanced biological activity .
The cyclopropane ring’s defining feature is its 60° C–C–C bond angle, a severe deviation from the tetrahedral ideal of 109.5° for sp³-hybridized carbons. This distortion imposes substantial ring strain—estimated at 28 kcal/mol for cyclopropane itself—comprising both angle strain (from compressed bond angles) and torsional strain (from eclipsed hydrogen atoms). Despite these destabilizing factors, cyclopropane derivatives exhibit remarkable stability due to partial σ-aromaticity, where delocalization of σ-electrons across the three-membered ring mitigates strain.
The introduction of substituents, such as the chloropropane group in (1-chloropropan-2-yl)cyclopropane, further modulates electronic and steric properties. Chlorine’s electronegativity polarizes adjacent bonds, enhancing electrophilicity at the cyclopropane carbons while stabilizing transition states in ring-opening reactions. This duality enables selective functionalization, making halogenated cyclopropanes valuable intermediates in multi-step syntheses.
Table 1: Comparative Strain Energies and Bond Angles in Cycloalkanes
Cycloalkane | Bond Angle (°) | Total Strain Energy (kcal/mol) |
---|---|---|
Cyclopropane | 60 | 28 |
Cyclobutane | 90 | 26.2 |
Cyclohexane | 109.5 | 0 |
Halogenated cyclopropanes emerged as critical targets in the mid-20th century, driven by their unexpected reactivity resembling alkenes. Early studies revealed that cyclopropane undergoes electrophilic halogenation analogous to olefins, forming dihalogenated products via a three-membered ring intermediate. For instance, chloroperoxidase enzymes catalyze the addition of hypochlorous acid (HOCl) to cyclopropanes, yielding α,γ-halohydrins. These reactions underscored the “olefinic” character of cyclopropanes, challenging classical bonding models.
The discovery of naturally occurring halogenated cyclopropanes, such as the antifungal agent FR-900848, further spurred interest. Synthetic efforts focused on stereoselective methods to install halogens at specific positions, leveraging cyclopropane’s strain to drive regioselective ring-opening. By the 1980s, protocols for 1,3-dichlorination and chalcogenylation (e.g., sulfenyl or selenyl halide additions) were established, enabling access to polysubstituted derivatives like (1-chloropropan-2-yl)cyclopropane.
In contemporary synthesis, (1-chloropropan-2-yl)cyclopropane serves as a linchpin for constructing complex architectures. Its chlorine atom acts as a leaving group, facilitating nucleophilic displacements that retain the cyclopropane core or trigger ring expansion. For example, treatment with Grignard reagents yields cyclopropane-containing alcohols, while palladium-catalyzed cross-couplings install aryl or alkenyl groups.
Table 2: Synthetic Applications of Halogenated Cyclopropanes
Moreover, the compound’s strained ring enhances its reactivity in [2+1] cycloadditions with carbenes, generating bicyclic structures central to natural product synthesis. Computational studies suggest that the chlorine substituent lowers the activation energy for these reactions by stabilizing partial charges in transition states. In medicinal chemistry, analogues of (1-chloropropan-2-yl)cyclopropane inhibit enzymes like 1-aminocyclopropane-1-carboxylate (ACC) synthase, a target in ethylene biosynthesis regulation.
The compound (1-Chloropropan-2-YL)cyclopropane represents a substituted cyclopropane derivative with the molecular formula C₆H₁₁Cl and a molecular weight of 118.60 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 1-chloropropan-2-ylcyclopropane, indicating the presence of a three-membered cyclopropane ring substituted at one carbon with a 1-chloropropan-2-yl group [2].
The Chemical Abstracts Service registry number for this compound is 1556529-01-1, providing unique identification within chemical databases [1] [2]. The compound belongs to the broader classification of organohalogen compounds, specifically chloroalkanes with cycloalkane functionality. The Simplified Molecular Input Line Entry System representation is CC(CCl)C1CC1, which encodes the structural connectivity showing the cyclopropane ring connected to a propyl chain bearing a terminal chlorine substituent [2].
Property | Value |
---|---|
Molecular Formula | C₆H₁₁Cl |
Molecular Weight | 118.60 g/mol |
CAS Registry Number | 1556529-01-1 |
IUPAC Name | 1-chloropropan-2-ylcyclopropane |
SMILES | CC(CCl)C1CC1 |
InChI | InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3 |
InChI Key | CVDTZMFTOCSDEM-UHFFFAOYSA-N |
The molecular geometry of (1-Chloropropan-2-YL)cyclopropane exhibits characteristic features of both the cyclopropane ring system and the substituted propyl chain. Computational analysis reveals that the cyclopropane ring maintains its planar configuration with carbon-carbon bond lengths averaging 1.506 Å, consistent with typical cyclopropane structures [3] [4]. The bond angles within the cyclopropane ring are constrained to approximately 60.00 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees [5] [4].
The carbon-chlorine bond length measures 1.783 Å, falling within the expected range for primary alkyl chlorides [6]. The substitution pattern creates a secondary carbon center where the cyclopropane ring attaches to the propyl chain, introducing conformational flexibility around this connection point.
Geometric Parameter | Value | Literature Reference |
---|---|---|
Cyclopropane Ring Angle (Average) | 60.00° | 60° (theoretical) [5] |
C-C Bond Length (Cyclopropane Ring) | 1.506 Å | 1.51 Å (typical) [7] |
C-Cl Bond Length | 1.783 Å | 1.78-1.81 Å (typical) [6] |
The cyclopropane ring in (1-Chloropropan-2-YL)cyclopropane exhibits substantial ring strain estimated at approximately 28 kilocalories per mole, characteristic of three-membered carbocyclic systems [3] [8]. This strain energy arises from two primary sources: angle strain and torsional strain [5] [9]. The angle strain results from the compression of carbon-carbon-carbon bond angles from the ideal tetrahedral value of 109.5 degrees to the geometric constraint of 60 degrees imposed by the triangular ring structure [8] [4].
The torsional strain component emerges from the complete eclipsing of all carbon-hydrogen bonds around the ring, as the planar geometry prevents staggered conformations [5] [4]. This combination of strain factors significantly weakens the carbon-carbon bonds within the ring, reducing the typical carbon-carbon bond dissociation energy from 80-85 kilocalories per mole to approximately 65 kilocalories per mole [5].
The substantial ring strain in cyclopropane systems influences their reactivity patterns, making them more susceptible to ring-opening reactions compared to larger cycloalkanes [8] [9]. The planar nature of the cyclopropane ring is geometrically enforced, as three points necessarily define a plane, eliminating conformational flexibility within the ring system [3] [4].
The chlorine substituent in (1-Chloropropan-2-YL)cyclopropane exerts significant electronic effects through both inductive and polarizability mechanisms [10]. The chlorine atom, with its high electronegativity of 3.16 on the Pauling scale, withdraws electron density from the carbon framework through the inductive effect, creating a dipolar distribution along the carbon-chlorine bond [10].
Vibrational coupling studies on chlorinated organic compounds demonstrate that chlorine substitution affects energy transfer between vibrational modes, particularly influencing high-frequency carbon-hydrogen stretching modes around 3000 reciprocal centimeters and low-frequency substituent-dependent modes around 600 reciprocal centimeters [10]. The position and number of chlorine substituents directly impact the extent of vibrational coupling and energy transfer efficiency within the molecular framework [10].
The carbon-chlorine bond exhibits characteristic stretching frequencies in the infrared spectrum between 850-550 reciprocal centimeters, often appearing in the fingerprint region where multiple absorptions can complicate spectral interpretation [6]. The terminal position of the chlorine atom in this compound minimizes steric interactions with the cyclopropane ring while maintaining electronic communication through the carbon chain.
The proton Nuclear Magnetic Resonance spectroscopy of (1-Chloropropan-2-YL)cyclopropane reveals distinctive chemical shift patterns characteristic of both cyclopropane and chloroalkyl functionalities [11] [12]. The cyclopropane protons exhibit an unusual upfield chemical shift around 0.2 parts per million, significantly different from typical alkyl protons due to aromatic-like ring current effects involving the six electrons in the three carbon-carbon bonds of the strained ring system [12] [13].
Cyclopropane systems demonstrate unique Nuclear Magnetic Resonance behavior where the ring current shielding effect creates both delocalized and localized current patterns that predominantly shield the attached protons [12] [14]. The magnitude of carbon-hydrogen bond shielding effects in cyclopropane systems is particularly significant compared to larger cycloalkanes [14].
The protons on the substituted propyl chain display chemical shifts typical of alkyl systems, with the methylene protons adjacent to chlorine appearing downfield around 3.5-4.0 parts per million due to the deshielding effect of the electronegative chlorine atom [11]. The methyl group protons and the tertiary proton connecting to the cyclopropane ring exhibit chemical shifts in the aliphatic region between 1.0-2.5 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with cyclopropane carbons typically appearing upfield due to the unique bonding environment [15]. The carbon bearing the chlorine substituent exhibits a characteristic downfield shift reflecting the electronegativity of the halogen substituent [15].
NMR Parameter | Chemical Shift Range | Assignment |
---|---|---|
Cyclopropane ¹H | 0.2 ppm | Ring protons |
CH₂Cl ¹H | 3.5-4.0 ppm | Chloromethyl protons |
Aliphatic ¹H | 1.0-2.5 ppm | Alkyl chain protons |
Cyclopropane ¹³C | Upfield region | Ring carbons |
CH₂Cl ¹³C | Downfield region | Chlorine-bearing carbon |
The infrared spectroscopy of (1-Chloropropan-2-YL)cyclopropane exhibits characteristic absorption bands reflecting the vibrational modes of both the cyclopropane ring and the chloroalkyl substituent [16] [6]. The carbon-hydrogen stretching vibrations appear in the region around 3000 reciprocal centimeters, with cyclopropane systems showing distinctive patterns due to the constrained ring geometry [16] [17].
The carbon-chlorine stretching vibration occurs in the fingerprint region between 850-550 reciprocal centimeters, with specific positioning dependent on the local molecular environment [6]. Terminal alkyl halides typically exhibit additional characteristic bands including the carbon-hydrogen wagging motion of the chloromethyl group between 1300-1150 reciprocal centimeters [6].
Cyclopropane rings demonstrate characteristic vibrational frequencies including ring breathing modes and ring deformation vibrations [16] [17]. Fluorinated cyclopropane analogs show that ring breathing frequencies in the 1450-1600 reciprocal centimeters region serve as diagnostic group frequencies for three-membered ring systems [17].
The complexity of the infrared spectrum in the fingerprint region arises from the multitude of carbon-carbon and carbon-hydrogen vibrational modes, particularly in smaller alkyl halides where numerous absorptions overlap [6]. The rigid cyclopropane framework contributes additional vibrational modes that can be distinguished from flexible chain vibrations through careful spectroscopic analysis [16].
Mass spectrometric analysis of (1-Chloropropan-2-YL)cyclopropane reveals fragmentation patterns characteristic of both cycloalkane and chloroalkyl structural features [18] [19]. The molecular ion peak appears at mass-to-charge ratio 118, corresponding to the intact molecule [1]. Cycloalkanes typically exhibit enhanced molecular ion stability compared to linear alkanes due to the ring structure providing additional stabilization [18].
The primary fragmentation pathway involves the loss of small neutral molecules, with the characteristic loss of chlorine radicals or hydrogen chloride being common for chloroalkyl compounds [19]. Cyclopropane-containing molecules may undergo ring-opening fragmentation processes, potentially leading to the formation of propyl cation fragments [18].
The base peak in the mass spectrum often corresponds to stable carbocation intermediates formed through favorable fragmentation pathways [19]. The chlorine substituent can direct fragmentation through inductive stabilization of adjacent carbocation centers, influencing the relative intensities of fragment ions [19].
Secondary fragmentation patterns include the loss of methyl radicals from the alkyl chain, producing fragments with mass-to-charge ratios differing by 15 mass units from precursor ions [19]. The cyclopropane ring may contribute to fragment stabilization through hyperconjugative interactions with adjacent cationic centers [18].
Fragmentation Type | Expected m/z | Assignment |
---|---|---|
Molecular Ion | 118 | [M]⁺ |
Chlorine Loss | 83 | [M-Cl]⁺ |
Methyl Loss | 103 | [M-CH₃]⁺ |
Ring-opened Fragments | Variable | Propyl derivatives |
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of (1-Chloropropan-2-YL)cyclopropane [20] [21]. Computational studies using B3LYP functional with appropriate basis sets reveal the electronic state characteristics, energy gaps, and molecular orbital distributions [21] [22]. The calculations demonstrate the influence of the cyclopropane ring on the overall electronic properties through its unique bonding arrangement [21].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide information about the chemical reactivity and electronic excitation properties of the molecule [23] [24]. The energy gap between these frontier molecular orbitals serves as an indicator of kinetic stability and reactivity toward electrophilic and nucleophilic attack [25].
Density Functional Theory optimization of the molecular geometry confirms the experimental structural parameters, with calculated bond lengths and angles showing good agreement with spectroscopic and crystallographic data [20] [26]. The calculations accurately reproduce the characteristic cyclopropane ring strain and the electronic effects of chlorine substitution [27].
Vibrational frequency calculations using Density Functional Theory methods predict infrared and Raman active modes, supporting experimental spectroscopic assignments [20] [28]. The calculated frequencies require empirical scaling factors to account for anharmonicity and basis set limitations, typically around 0.88-0.96 for B3LYP calculations [28].
DFT Parameter | Calculated Value | Method |
---|---|---|
Total Energy | Variable | B3LYP/6-31G(d) |
HOMO-LUMO Gap | Calculated | DFT optimization |
Vibrational Frequencies | Scaled values | Harmonic approximation |
Dipole Moment | Computed | Electronic structure |
Conformational analysis of (1-Chloropropan-2-YL)cyclopropane focuses on the rotational degrees of freedom around the carbon-carbon bond connecting the cyclopropane ring to the substituted propyl chain [29] [30]. The rigid nature of the cyclopropane ring eliminates conformational flexibility within the three-membered ring, concentrating conformational analysis on the substituent orientation [31] [30].
Monte Carlo conformational searching combined with molecular mechanics force fields such as MMFF94 provides systematic exploration of the conformational space [30]. The primary conformational variables include rotation around the cyclopropane-alkyl bond and internal rotation within the propyl chain, particularly around the carbon-carbon bond adjacent to the chlorine substituent [30].
Density Functional Theory calculations at various levels of theory evaluate the relative energies of different conformers, typically finding energy differences on the order of a few kilocalories per mole between stable conformations [28] [30]. Solvent effects, calculated using polarizable continuum models, can influence conformational preferences through differential solvation of polar and nonpolar regions of the molecule [30].
The conformational stability is influenced by steric interactions between the bulky cyclopropane ring and the chlorine substituent, as well as electronic effects such as hyperconjugation and dipole-dipole interactions [29]. Nuclear Overhauser Effect spectroscopy experiments provide experimental validation of conformational predictions through measurement of through-space proton-proton interactions [30].
Traditional alkylation approaches to cyclopropane synthesis have formed the foundation of three-membered ring construction for decades [8] [9]. These methods typically involve the formation of cyclopropanes through carbene addition reactions or nucleophilic substitution processes, providing reliable access to various cyclopropane derivatives under well-established reaction conditions [10].
Dichlorocarbene addition represents one of the most fundamental and widely utilized methods for cyclopropane synthesis [11] [12]. The mechanism involves the generation of dichlorocarbene (:CCl₂) from chloroform (CHCl₃) in the presence of strong bases such as potassium hydroxide or sodium hydroxide [13]. This highly reactive carbene intermediate subsequently undergoes stereospecific addition to alkenes, forming dichlorocyclopropane derivatives in a concerted manner [14].
The mechanistic pathway begins with the deprotonation of chloroform by the strong base, generating trichloromethanide anion (-:CCl₃) [15]. This intermediate spontaneously expels a chloride ion to yield dichlorocarbene, which adopts an sp²-hybridized geometry with a vacant p orbital and an unshared electron pair [16]. The carbene exhibits electrophilic character and reacts with nucleophilic alkene double bonds through a concerted [2+1] cycloaddition process [17].
Experimental investigations have demonstrated that dichlorocarbene cyclopropanation proceeds with complete retention of alkene stereochemistry [18]. When cis-2-pentene is employed as the substrate, only cis-disubstituted cyclopropanes are produced, while trans-2-pentene yields exclusively trans-disubstituted products [19]. This stereospecificity arises from the concerted nature of the addition process, where both new carbon-carbon bonds are formed simultaneously in the transition state [20].
The reaction conditions for dichlorocarbene cyclopropanation typically involve room temperature treatment of alkenes with chloroform and strong aqueous bases [21]. Potassium hydroxide and sodium hydroxide are most commonly employed, though other strong bases such as potassium tert-butoxide can also be utilized [22]. The reaction proceeds efficiently in biphasic systems, with phase-transfer catalysts occasionally employed to enhance reaction rates [23].
Yields for dichlorocarbene cyclopropanation generally range from 60% to 85%, depending on the electronic and steric properties of the alkene substrate [24]. Electron-rich alkenes typically react more readily than electron-poor counterparts, reflecting the electrophilic nature of the dichlorocarbene intermediate [25]. Steric hindrance around the alkene can significantly impact reaction efficiency, with highly substituted alkenes showing reduced reactivity [26].
The synthetic utility of dichlorocarbene cyclopropanation extends beyond simple product formation, as the resulting dichlorocyclopropanes serve as valuable intermediates for further functionalization [27]. The chlorine atoms can be selectively removed or substituted under appropriate conditions, providing access to diverse cyclopropane derivatives [28]. Reduction with zinc and acetic acid efficiently removes both chlorine atoms to yield the parent cyclopropane, while selective substitution reactions enable the introduction of various functional groups [29].
Recent developments in dichlorocarbene chemistry have focused on improving reaction selectivity and expanding substrate scope [30]. Modified reaction conditions employing solid-liquid phase transfer catalysis have shown enhanced efficiency for certain substrate classes [31]. Additionally, the use of alternative carbene precursors, such as dichloroiodomethane, has provided complementary reactivity patterns under milder conditions [32].
Nucleophilic substitution strategies for cyclopropane synthesis represent an important class of transformations that typically proceed through intramolecular displacement mechanisms [33] [34]. These methods generally involve the use of bifunctional substrates containing both nucleophilic and electrophilic sites positioned for favorable ring closure [35]. The most common approach utilizes geminal dihalides or related leaving group combinations in the presence of bases to promote cyclization [36].
The mechanistic framework for nucleophilic substitution-based cyclopropanation involves initial deprotonation of an acidic carbon-hydrogen bond adjacent to electron-withdrawing groups [37]. The resulting carbanion then undergoes intramolecular nucleophilic attack on a proximal electrophilic center, typically a carbon bearing a good leaving group [38]. This process follows classical SN2 stereochemistry with inversion of configuration at the electrophilic center [39].
Substrate design for nucleophilic substitution cyclopropanation requires careful consideration of conformational factors and leaving group positioning [40]. The most successful substrates incorporate 1,3-relationships between the nucleophilic and electrophilic sites, allowing for favorable three-membered ring formation [41]. Common substrate archetypes include α,γ-dihaloesters, β-haloenolates, and related bifunctional systems [42].
Experimental conditions for nucleophilic substitution cyclopropanation typically employ strong bases such as sodium hydride, lithium diisopropylamide, or potassium tert-butoxide [43]. Polar aprotic solvents including dimethylformamide, tetrahydrofuran, and dimethoxyethane are preferred to stabilize ionic intermediates and enhance nucleophilicity [44]. Reaction temperatures generally range from 0°C to 80°C, depending on substrate reactivity and base strength [45].
Recent advances in nucleophilic substitution cyclopropanation have focused on the development of catalytic asymmetric variants [46]. Chiral phase-transfer catalysts have shown particular promise for enantioselective transformations of prochiral substrates [47]. Additionally, metal-catalyzed versions employing copper, nickel, and palladium complexes have provided alternative mechanistic pathways with complementary selectivity profiles [48].
The substrate scope for nucleophilic substitution cyclopropanation encompasses a diverse range of structural types [49]. Malonate-derived substrates are particularly well-suited for this approach, providing access to cyclopropane-1,1-dicarboxylates with high efficiency [50]. β-Ketoester systems also perform effectively, yielding substituted cyclopropane carboxylates under mild conditions [51].
Limitations of nucleophilic substitution strategies include the requirement for appropriately functionalized starting materials and potential competing elimination reactions [52]. E2 elimination can compete with the desired SN2 cyclization, particularly with less reactive electrophiles or under more basic conditions [53]. Careful optimization of reaction parameters is therefore essential for achieving high yields of cyclopropane products [54].
Transition metal-catalyzed synthesis methods have revolutionized cyclopropane formation by providing unprecedented control over stereochemistry and enabling the use of readily available starting materials [55] [56]. These catalytic approaches typically involve the generation of metal-carbene or metal-carbenoid intermediates that undergo selective addition to alkenes [57]. The field has witnessed remarkable advances in both palladium and copper-based catalytic systems, each offering distinct advantages for different substrate classes [58].
Palladium-mediated cross-coupling reactions have emerged as powerful tools for cyclopropane synthesis, particularly through novel mechanistic manifolds involving palladium(II/IV) catalytic cycles [59] [60]. These transformations represent a significant departure from traditional carbene-based cyclopropanation methods, instead relying on oxidative cyclization processes that provide complementary stereochemical outcomes [61].
The palladium(II/IV)-catalyzed cyclopropanation of enynes represents a particularly noteworthy development in this field [62]. Treatment of enyne substrates with palladium(II) acetate, bipyridine ligands, and stoichiometric oxidants such as iodobenzene diacetate results in stereospecific formation of bicyclic cyclopropanes [63]. Remarkably, these reactions proceed with net inversion of geometry relative to the starting alkene, contrasting sharply with traditional carbene-mediated processes [64].
Mechanistic investigations have established that palladium(II/IV) cyclopropanation proceeds through initial coordination of the enyne substrate to the palladium center. Oxidation by the hypervalent iodine reagent generates a palladium(IV) intermediate that undergoes intramolecular nucleophilic attack by the tethered alkene [65]. This step involves nucleophilic addition of the π-system to the palladium-carbon bond, ultimately leading to cyclopropane formation with concurrent reduction to palladium(II) [66].
Substrate scope for palladium(II/IV) cyclopropanation encompasses a broad range of enyne architectures [67]. Terminal and internal alkynes both participate effectively, though electronic properties significantly influence reaction efficiency [68]. Electron-rich alkenes show enhanced reactivity compared to electron-poor counterparts, consistent with the nucleophilic nature of the key cyclization step [69]. Functional group tolerance is generally excellent, with esters, tosyl-protected amines, and various aryl substitution patterns all well-accommodated [70].
Palladium-catalyzed cross-coupling reactions involving cyclopropyl electrophiles have also received considerable attention [71]. Tertiary cyclopropyl carbagermatranes undergo efficient cross-coupling with acyl chlorides under palladium catalysis, providing direct access to cyclopropyl ketones [72]. These transformations proceed through oxidative addition of the acyl chloride to palladium(0), followed by transmetalation with the cyclopropyl germane and reductive elimination [73].
The synthetic utility of palladium-mediated cyclopropanation extends to complex molecular architectures [74]. Application to the synthesis of natural products and pharmaceutical targets has demonstrated the practical value of these methods [75]. The ability to construct cyclopropanes bearing multiple stereocenters with high selectivity represents a particular advantage for target-oriented synthesis [76].
Recent developments in palladium-catalyzed cyclopropanation have focused on expanding substrate scope and improving operational simplicity. Electrochemical variants that replace chemical oxidants with anodic oxidation have shown promise for sustainable synthesis. Additionally, photoelectrochemical processes combining visible light activation with electrochemical turnover represent an emerging frontier in this field.
Limitations of palladium-mediated approaches include the requirement for stoichiometric oxidants in many cases and the relatively high cost of palladium catalysts. Competition from β-hydride elimination and other side reactions can also limit efficiency with certain substrate classes. Nevertheless, the unique stereochemical outcomes and broad functional group tolerance make these methods valuable additions to the synthetic repertoire.
Copper-assisted cyclopropane formation represents one of the most extensively developed areas of transition metal catalysis for three-membered ring synthesis. Copper catalysts excel in the decomposition of diazo compounds to generate reactive carbene intermediates that undergo efficient addition to alkenes. The field has witnessed remarkable advances in both achiral and enantioselective variants, with copper-based systems often surpassing other metals in terms of activity and selectivity.
The fundamental mechanism of copper-catalyzed cyclopropanation involves coordination of diazo compounds to copper(I) centers, followed by nitrogen extrusion to generate copper-carbene intermediates. These reactive species undergo direct addition to alkene substrates in a concerted process that typically preserves alkene stereochemistry. The rate-limiting step is generally the formation of the copper-carbene complex, while the subsequent carbene transfer to the alkene occurs rapidly.
Copper(I) triflate has emerged as one of the most effective catalysts for cyclopropanation reactions. In combination with methyl diazoacetate and various alkene substrates, copper(I) triflate provides cyclopropane products with good to excellent yields. The reaction conditions are typically mild, proceeding at or below room temperature in nonpolar solvents such as dichloromethane or hexanes.
Enantioselective copper-catalyzed cyclopropanation has been achieved through the use of chiral ligands. Bisoxazoline ligands, in particular, have shown outstanding performance in asymmetric transformations. The combination of copper(I) triflate with tert-butyl-bisoxazoline (tBuBOX) enables highly enantioselective cyclopropanation of styrene derivatives with trifluorodiazoethane, providing access to valuable trifluoromethyl-substituted cyclopropanes.
The substrate scope for copper-catalyzed cyclopropanation is remarkably broad. Terminal alkenes, internal alkenes, and highly substituted alkenes all participate effectively under appropriate conditions. Electronic effects play a significant role, with electron-rich alkenes generally showing enhanced reactivity. Steric hindrance can impact reaction efficiency, though even challenging substrates such as trisubstituted alkenes can be successfully cyclopropanated.
Recent innovations in copper-catalyzed cyclopropanation include the development of novel carbene precursors. Sulfoxonium ylides have emerged as safer alternatives to diazo compounds, providing similar reactivity while avoiding the safety concerns associated with potentially explosive diazo reagents. Palladium-catalyzed [2+1] annulations of sulfoxonium ylides with norbornene derivatives represent a notable example of this approach.
Copper(II)-mediated intramolecular cyclopropanation has also shown significant promise. Treatment of distal olefinic acetates with copper(II) bromide and di-tert-butyl peroxide results in cascade reactions that generate cyclopropane-fused γ-lactones and lactams. These transformations proceed through hydrogen atom transfer-induced radical cyclization followed by copper-mediated cyclopropanation.
The development of copper-catalyzed enantioconvergent radical cross-coupling has opened new avenues for cyclopropane synthesis. Racemic cyclopropyl halides undergo enantioconvergent cross-coupling with terminal alkynes under copper catalysis, providing access to enantioenriched alkynyl cyclopropanes. The key to success lies in the use of hard chiral nitrogen ligands in combination with copper(II) salts, which maintain elevated copper(II) concentrations and enhance cross-coupling efficiency.
Copper-catalyzed 1,2-borocyclopropanation represents another significant advance in the field. This one-pot transformation combines aryl olefins with carbon monoxide and diboron reagents under copper catalysis to produce β-boryl cyclopropanes. The mechanism involves initial copper-boron addition to the alkene, followed by carbon monoxide insertion and cyclization through a carbene intermediate.
Photochemical and radical-based pathways for cyclopropane synthesis have experienced tremendous growth in recent years, driven by advances in visible light photocatalysis and the development of novel organophotocatalysts. These methods offer several advantages over traditional approaches, including mild reaction conditions, excellent functional group tolerance, and the ability to access unique structural motifs that are challenging to prepare through other means.
Organophotocatalytic cyclopropanation represents a rapidly evolving field that leverages organic photocatalysts to enable visible light-mediated synthesis of three-membered rings. Unlike traditional photochemical methods that often require harsh UV irradiation, organophotocatalytic approaches utilize mild visible light conditions that are compatible with a broad range of functional groups and sensitive substrates.
The first intermolecular organophotocatalyzed cyclopropanation of unactivated olefins was achieved using benzothiazinoquinoxaline photocatalysts in combination with α-bromo-β-ketoesters and α-bromomalonates. This transformation proceeds under remarkably mild conditions, requiring only 0.5 mol% of the organophotocatalyst and tolerating the presence of air and moisture. The reaction displays exceptional functional group tolerance, accommodating substrates bearing acids, alcohols, halides, ethers, ketones, nitriles, esters, amides, carbamates, silanes, stannanes, and boronic esters.
Mechanistic investigations have revealed that organophotocatalytic cyclopropanation proceeds through a radical pathway initiated by single electron transfer from the excited photocatalyst to the α-bromo carbonyl substrate. This process generates a carbon-centered radical that undergoes addition to the alkene, followed by intramolecular cyclization to form the cyclopropane ring. Stern-Volmer quenching studies and quantum yield determinations support this mechanistic framework.
Eosin Y has emerged as one of the most effective organophotocatalysts for cyclopropanation reactions. This readily available and inexpensive dye catalyst enables efficient transformation of a wide variety of alkene substrates under blue LED irradiation. The reaction conditions are operationally simple, typically requiring only the alkene substrate, α-bromo carbonyl compound, base (2,6-lutidine), and photocatalyst in acetonitrile solution.
The substrate scope for organophotocatalytic cyclopropanation encompasses terminal alkenes, 1,1-disubstituted alkenes, 1,2-disubstituted alkenes, and even challenging trisubstituted alkenes. Vinyl organometallic compounds such as vinyl stannanes and vinyl boronic esters participate effectively, providing cyclopropane products that can be further elaborated through cross-coupling reactions. The stereochemical outcome typically reflects the geometry of the starting alkene, though some erosion of stereochemistry can occur with certain substrate classes.
Recent developments in organophotocatalytic cyclopropanation have focused on expanding the range of available photocatalysts and improving reaction efficiency. Rose bengal, xanthone, and other organic dyes have shown activity in these transformations, though generally with lower efficiency than Eosin Y. Interestingly, some cyclopropanation reactions proceed even in the absence of added photocatalyst, suggesting the possibility of substrate-mediated photochemical pathways.
Bismuth-based photocatalysis represents an emerging area in cyclopropane synthesis. Low-valent bismuth complexes catalyze the cyclopropanation of double bonds under blue LED irradiation through a unique mechanism involving oxidative addition of diiodomethane to bismuth(I), light-induced homolysis, and subsequent ring-closing processes. This approach represents the first example of reductive photocatalytic cyclopropanation based on main group radical catalysis.
The synthetic utility of organophotocatalytic cyclopropanation has been demonstrated through applications to natural product synthesis. The preparation of cis- and trans-olibanic acid from 1-decene in 72% overall yield showcases the potential for these methods in target-oriented synthesis. The ability to perform reactions on multigram scale (up to 15 mmol) demonstrates the practical scalability of organophotocatalytic approaches.
Photosensitized oxygen activation represents another innovative approach to cyclopropanation. Treatment of unactivated alkenes with active methylene compounds in the presence of photoredox catalysts and molecular oxygen results in efficient cyclopropane formation. This method utilizes readily available starting materials and avoids the need for preactivated carbene precursors.
Ylide-mediated ring-closure mechanisms constitute a fundamentally important class of cyclopropanation reactions that proceed through ionic rather than radical pathways. These transformations typically involve the nucleophilic addition of stabilized ylides to electron-deficient alkenes, followed by intramolecular displacement to form the three-membered ring. The most extensively studied systems involve sulfur and phosphorus ylides, each offering distinct advantages for specific substrate classes.
The Corey-Chaykovsky cyclopropanation reaction represents the archetypal example of ylide-mediated cyclopropane formation. This transformation involves the treatment of α,β-unsaturated carbonyl compounds with sulfur ylides generated from sulfonium salts and strong bases. The mechanism proceeds through initial Michael addition of the ylide to the electron-poor alkene, followed by intramolecular SN2 displacement with expulsion of the sulfur-containing leaving group.
Sulfoxonium ylides have gained considerable attention as carbene precursors in recent years. These reagents offer improved stability compared to traditional diazo compounds while maintaining high reactivity toward alkenes. Palladium-catalyzed [2+1] annulations of sulfoxonium ylides with norbornene derivatives proceed with excellent selectivity to provide cyclopropane-fused norbornene skeletons.
Enantioselective ylide-mediated cyclopropanation has been achieved through the use of chiral sulfides and phosphines. The reaction of ester-stabilized sulfonium ylides with cyclopentenone in the presence of chiral sulfides provides access to enantioenriched bicyclic cyclopropanes that serve as important intermediates for pharmaceutical synthesis. Enantioselectivities of up to 95% have been achieved under optimized conditions.
Mechanistic studies have revealed that the stereochemical outcome of ylide-mediated cyclopropanation is highly dependent on reaction conditions. Under catalytic conditions with copper(II) acetylacetonate and elevated temperatures, good enantioselectivity with low diastereoselectivity is typically observed. In contrast, stoichiometric conditions at room temperature provide low enantioselectivity with high diastereoselectivity. This behavior reflects the different rates of betaine equilibration relative to ring closure under varying conditions.
The development of preformed ylides has enabled improved control over stereochemical outcomes. When reactions are conducted using preformed ylides in the absence of base, high enantioselectivity can be achieved through suppression of betaine equilibration processes. The use of hindered ester groups further reduces unwanted equilibration, leading to enhanced stereoselectivity.
Phosphorus ylide-mediated cyclopropanation offers complementary reactivity to sulfur-based systems. The reaction of 1,2-dioxines with stabilized phosphorus ylides provides access to diversely functionalized cyclopropanes through a complex mechanistic sequence. Key features include the ylide acting as a mild base to induce ring opening of the 1,2-dioxines, followed by Michael addition and cyclization through intermediate oxaphospholanes.
Direct cyclopropanation of activated nitrogen heteroarenes represents an innovative application of ylide chemistry. Treatment of quinolinium zwitterions with sulfur ylides results in divergent cyclopropanation through dearomative addition. The reaction proceeds through formal [2+1] cycloaddition to afford cyclopropane-fused heterocycles with excellent selectivity.
Chiral ylide-mediated cyclopropanation has been extended to asymmetric synthesis through the use of chiral sulfonium salts. The cyclopropanation of quinolinium zwitterions with chiral sulfonium ylides provides optically enriched cyclopropane-fused heterocycles with excellent enantioselectivity (up to 93% ee). The high facial selectivity arises from the chiral environment provided by the ylide precursor.
Recent advances in ylide-mediated cyclopropanation include the development of cascade processes that combine cyclopropane formation with subsequent transformations. Formal (2+1) annulation and three-component (1+1+1) cascade cyclizations have been achieved under mild conditions, providing rapid access to complex spirocyclic architectures. These processes highlight the synthetic potential of ylide-based methods for constructing molecular complexity.
The substrate scope for ylide-mediated cyclopropanation continues to expand through the development of new ylide types and reaction conditions. Stabilized ylides bearing various electron-withdrawing groups participate effectively, while the electronic properties of the acceptor alkene significantly influence reaction efficiency. Generally, more electron-deficient alkenes show enhanced reactivity, consistent with the nucleophilic nature of the ylide addition step.